molecular formula C11H19N3O B11799179 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine

6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine

Cat. No.: B11799179
M. Wt: 209.29 g/mol
InChI Key: WYTILRYMVOUJOD-UHFFFAOYSA-N
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Description

6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a butyl group at position 6, a 1-methoxyethyl substituent at position 2, and an amine group at position 3. Pyrimidine derivatives are known for their versatility in pharmaceutical and agrochemical applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and electronic effects . Substituted pyrimidin-amines are frequently synthesized via microwave-assisted methods or traditional condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

6-butyl-2-(1-methoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H19N3O/c1-4-5-6-9-7-10(12)14-11(13-9)8(2)15-3/h7-8H,4-6H2,1-3H3,(H2,12,13,14)

InChI Key

WYTILRYMVOUJOD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C(C)OC)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles under copper catalysis . This reaction is known for its synthetic simplicity, good functional group tolerance, and gram-scale applicability.

Chemical Reactions Analysis

6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for various applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These properties make this compound a potential candidate for the development of neuroprotective and anti-inflammatory agents.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications
6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine Butyl (6), 1-methoxyethyl (2) C₁₁H₁₉N₃O Not reported Hypothesized applications in drug design due to lipophilic butyl and polar methoxyethyl groups.
6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine Cyclobutyl (6), 1-methoxyethyl (2) C₁₁H₁₇N₃O 663616-18-0 Steric hindrance from cyclobutyl may reduce solubility compared to butyl analogs; potential intermediate in bioactive molecule synthesis .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Piperazinyl (6), butyl (N) C₁₂H₂₁N₅ Not reported Enhanced hydrogen-bonding capacity from piperazinyl; used in pharmaceutical research and material science .
N-Butyl-4-methyl-6-phenylpyrimidin-2-amine Phenyl (6), methyl (4), butyl (N) C₁₅H₁₉N₃ Not reported Aromatic phenyl group enhances π-π stacking; demonstrated biological activity in substituted pyrimidines .
6-Chloro-2-methoxypyrimidin-4-amine Chloro (6), methoxy (2) C₅H₆ClN₃O 3286-56-4 Electronegative chlorine increases reactivity; used as a nucleic acid synthesis inhibitor .

Key Differences and Implications

Substituent Effects on Bioactivity: Butyl vs. Piperazinyl vs. 1-Methoxyethyl (Position 6/2): The piperazinyl group in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine introduces basicity and hydrogen-bonding sites, which are advantageous in kinase inhibitors or receptor-targeting drugs . In contrast, the 1-methoxyethyl group in the target compound may enhance solubility while maintaining moderate hydrophobicity. Chloro vs. Alkyl/Aryl Groups: Chlorine in 6-Chloro-2-methoxypyrimidin-4-amine increases electrophilicity, making it reactive in cross-coupling reactions, whereas alkyl/aryl groups favor hydrophobic interactions in drug-receptor binding .

Applications :

  • Pharmaceutical Intermediates : Compounds like 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine and N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine are utilized in synthesizing kinase inhibitors or antimicrobial agents .
  • Nucleic Acid Synthesis Inhibition : Chlorinated derivatives (e.g., 6-Chloro-2-methoxypyrimidin-4-amine) are prominent in inhibiting nucleic acid synthesis, as seen in patent applications .

Research Findings and Trends

  • Synthetic Methods : Microwave-assisted synthesis, as reported for N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, offers rapid and high-yield routes to pyrimidin-amines, which could be adapted for the target compound .
  • Crystallography and Drug Design : Studies on 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine highlight the importance of crystal structure analysis in optimizing molecular interactions for therapeutic applications .
  • Trends in Substituent Diversity : Fluorinated and methoxy-substituted pyrimidines (e.g., 5-fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine) are emerging as potent inhibitors, suggesting that similar modifications to the target compound could enhance bioactivity .

Biological Activity

6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological effects, including enzyme inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

This compound features a pyrimidine ring substituted with a butyl group and a methoxyethyl group, which may influence its interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. Notably, it has shown promising activity against carbonic anhydrase (CA) enzymes, with specific inhibitory concentrations (IC50) ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II . This selectivity suggests that 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine could be developed as a therapeutic agent targeting CA IX, particularly in cancer treatment where CA IX is often overexpressed.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positive cells compared to controls . The compound's ability to induce cell death in specific cancer types indicates its potential utility in oncology.

Antibacterial and Anti-biofilm Activity

In addition to its anticancer properties, 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine has been assessed for antibacterial activity. It demonstrated significant inhibition of bacterial growth at concentrations of 50 μg/mL, showing an inhibition rate of approximately 80.69% against Staphylococcus aureus and notable anti-biofilm activity against Klebsiella pneumoniae . These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Structure–Activity Relationship (SAR)

The biological activity of 6-Butyl-2-(1-methoxyethyl)pyrimidin-4-amine can be attributed to its structural features. The presence of the butyl and methoxyethyl groups may enhance lipophilicity and facilitate better interaction with biological targets. SAR studies indicate that modifications at specific positions on the pyrimidine ring can significantly affect potency and selectivity .

Case Studies

Several case studies have documented the effects of this compound in vitro:

  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Line : MDA-MB-231
    • Effect : Induced apoptosis with increased annexin V-FITC positivity by 22-fold compared to control.
    • Mechanism : Likely involves mitochondrial pathways leading to programmed cell death.
  • Antibacterial Activity :
    • Pathogen : Staphylococcus aureus
    • Inhibition Rate : 80.69% at 50 μg/mL.
    • Mechanism : Potential disruption of bacterial metabolic processes through enzyme inhibition.

Research Findings Summary Table

Biological Activity Target IC50/Effect Reference
Carbonic Anhydrase InhibitionCA IXIC50: 10.93–25.06 nM
Apoptosis InductionMDA-MB-231Annexin V-FITC increase by 22-fold
Antibacterial ActivityStaphylococcus aureusInhibition: 80.69% at 50 μg/mL
Anti-biofilm ActivityKlebsiella pneumoniaeInhibition: Significant

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